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Compound of Interest

Compound Name: Cefotiam dihydrochloride hydrate

Cat. No.: B8070209

Introduction

Cefotiam is a second-generation cephalosporin antibiotic effective against a range of Gram-
positive and Gram-negative bacteria.[1] The manufacturing process and storage of Cefotiam
can lead to the formation of impurities, which may include isomers, degradation products, or
intermediates.[1][2] Regulatory bodies, guided by the International Council for Harmonisation
(ICH), mandate the identification and quantification of impurities in drug substances and
products to ensure their safety, efficacy, and quality.[1][3] High-Performance Liquid
Chromatography (HPLC) is the predominant analytical technique for impurity profiling due to its
high resolution, sensitivity, and accuracy.[3][4]

This application note provides a detailed protocol for a validated reverse-phase HPLC (RP-
HPLC) method for the separation and quantification of Cefotiam and its related impurities. The
method is designed to be stability-indicating, meaning it can effectively separate the active
pharmaceutical ingredient (API) from its degradation products formed under various stress
conditions.

Experimental Protocols
Materials and Reagents

o Cefotiam Hydrochloride Reference Standard (CRS)

e Known Cefotiam Impurity Standards (e.g., A3(4) isomers)[1]
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o Acetonitrile (HPLC Grade)

e Methanol (HPLC Grade)

o Potassium Dihydrogen Phosphate (Analytical Grade)
o Ortho-phosphoric Acid (Analytical Grade)

e Hydrochloric Acid (Analytical Grade)

e Sodium Hydroxide (Analytical Grade)

o Hydrogen Peroxide (30%, Analytical Grade)

Ultrapure Water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a
photodiode array (PDA) or UV detector is suitable.

Table 1: Optimized Chromatographic Conditions
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Parameter

Condition

Column

Kromasil C18, 4.6 x 250 mm, 5 um (or
equivalent)[1]

Mobile Phase A

0.05 M Potassium Dihydrogen Phosphate
buffer, pH adjusted to 7.0 with ortho-phosphoric

acid

Mobile Phase B

Acetonitrile

Gradient Program

0-10 min (12% B), 10-25 min (12-30% B), 25-30
min (30% B), 30-31 min (30-12% B), 31-40 min
(12% B)

Flow Rate

1.0 mL/min[1]

Column Temperature

40°C[1]

Detection UV at 254 nm[1]
Injection Volume 20 pL[1]
Run Time 40 minutes

Preparation of Solutions

Standard Stock Solution (Cefotiam): Accurately weigh and dissolve 25 mg of Cefotiam CRS

in Mobile Phase A to obtain a solution of 1000 pg/mL.

Impurity Stock Solution: Prepare stock solutions of known impurities in a similar manner.

Spiked Sample Solution (for Specificity & Accuracy): Prepare a Cefotiam solution (e.g., 200

png/mL) and spike it with known impurities at the desired concentration level (e.g., 0.15% of

the API concentration).[1]

Test Sample Preparation: Dissolve the Cefotiam drug substance or product in Mobile Phase

Ato achieve a final concentration of approximately 200 pg/mL.

Forced Degradation Studies Protocol
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To demonstrate the stability-indicating nature of the method, Cefotiam was subjected to forced
degradation under the following conditions.[1]

e Acid Hydrolysis: Dissolve 20 mg of Cefotiam in 10 mL of 0.1 M HCI. Keep at 60°C for 2
hours, then cool and neutralize with 0.1 M NaOH. Dilute with Mobile Phase A to the target
concentration.

o Base Hydrolysis: Dissolve 20 mg of Cefotiam in 10 mL of 0.1 M NaOH. Keep at room
temperature for 30 minutes, then cool and neutralize with 0.1 M HCI. Dilute with Mobile
Phase A.

o Oxidative Degradation: Dissolve 20 mg of Cefotiam in 10 mL of 10% Hydrogen Peroxide
(H202). Store at room temperature for 20 minutes.[1] Dilute with Mobile Phase A.

o Thermal Degradation: Expose the solid Cefotiam powder in an oven at 80°C for 12 hours.[1]
Dissolve the powder in Mobile Phase A to the target concentration.

o Photolytic Degradation: Expose a Cefotiam solution (200 pg/mL) to UV light (254 nm) for 24
hours.

Method Validation

The developed method was validated according to ICH guidelines (Q2(R2)) to ensure it is fit for
its intended purpose.[5][6]

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is
performing adequately. A standard solution is injected six times, and the parameters are
calculated.

Table 2: System Suitability Acceptance Criteria
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Parameter Acceptance Criteria

Tailing Factor (T) T<20

Theoretical Plates (N) N > 2000

% RSD of Peak Area <2.0%

% RSD of Retention Time <1.0%
Specificity

Specificity was demonstrated by analyzing a placebo, Cefotiam standard, and spiked samples.
The chromatograms from the forced degradation studies were also evaluated to ensure that
the degradation product peaks were well-resolved from the main Cefotiam peak and from each

other.

Linearity

Linearity was assessed by preparing at least five concentrations of Cefotiam and its impurities
ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.15%).

[7]

Table 3: Linearity and Range Data (Hypothetical)

Analyte Range (pg/mL) Correlation Coefficient (R?)
Cefotiam 0.1-10.0 >0.999
Impurity 1 0.1-5.0 >0.998

Accuracy

Accuracy was determined by analyzing a sample of known concentration (spiked placebo) at
three different concentration levels (e.g., 80%, 100%, and 120% of the target). The percent

recovery was calculated.

Table 4: Accuracy (Recovery) Data (Hypothetical)
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) Mean Acceptance
Analyte Spiked Level % RSD L
Recovery (%) Criteria

98.0% - 102.0%

Cefotiam 80% 99.5 0.8
[8]
100% 100.2 0.6
120% 101.1 0.7
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision
(inter-day).[5] For repeatability, six replicate samples were analyzed on the same day. For
intermediate precision, the analysis was repeated on a different day by a different analyst.

Table 5: Precision Data (Hypothetical)

o Acceptance
Precision Type Analyte % RSD L
Criteria
Repeatability Cefotiam 0.7% < 2.0%][8]
(Intra-day) Impurity 1 1.5% <5.0%
Intermediate Cefotiam 1.1% < 3.0%[8]
(Inter-day) Impurity 1 2.8% <10.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the
concentration that yields an S/N ratio of 3:1, while the LOQ corresponds to an S/N ratio of 10:1.

[8]

Table 6: LOD and LOQ Values (Hypothetical)
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Analyte LOD (pg/mL) LOQ (pg/mL)

Cefotiam 0.03 0.10

Impurity 1 0.04 0.12
Robustness

The robustness of the method was tested by introducing small, deliberate variations to the
chromatographic conditions. The system suitability parameters were checked under each

varied condition.

Table 7: Robustness Study Parameters

Parameter Variation

Flow Rate 1+ 0.1 mL/min

Column Temperature x2°C

Mobile Phase pH + 0.2 units

Mobile Phase Composition + 2% Acetonitrile
Visualizations
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Caption: HPLC Method Development and Validation Workflow.
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Caption: Logical Workflow for Impurity lIdentification and Control.
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Conclusion

The described HPLC method is specific, linear, accurate, precise, and robust for the
determination of Cefotiam and its process-related impurities and degradation products. The
validation results demonstrate that the method is suitable for routine quality control analysis
and stability studies of Cefotiam in both bulk drug substance and finished pharmaceutical
products, ensuring compliance with regulatory requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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